molecular formula C16H12N2O4 B5766385 N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

Cat. No. B5766385
M. Wt: 296.28 g/mol
InChI Key: JCKPFNDDPSYQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide, also known as Compound A, is a synthetic compound used in scientific research. It has been shown to have potential applications in various fields, including cancer research, neurology, and immunology.

Mechanism of Action

The mechanism of action of N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide A is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound A has been found to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. Additionally, this compound A has been shown to induce apoptosis in cancer cells and to have neuroprotective effects in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide A in lab experiments is its potential to inhibit the growth of various cancer cell lines. Additionally, its anti-inflammatory and neuroprotective effects make it a potential treatment option for inflammatory and neurodegenerative diseases.
One limitation of using this compound A in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide A. One area of interest is its potential as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, further studies are needed to determine the optimal dosage and administration of this compound A for various applications.

Synthesis Methods

The synthesis of N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide A involves the reaction of 3-(hydroxyphenyl)acetic acid with phthalic anhydride in the presence of a catalyst, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide A has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound A has been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurology, this compound A has been shown to have neuroprotective effects. It has been found to reduce inflammation and oxidative stress in the brain, which may help to prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
In immunology, this compound A has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, which may make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9(19)17-10-3-2-4-11(7-10)22-12-5-6-13-14(8-12)16(21)18-15(13)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKPFNDDPSYQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.